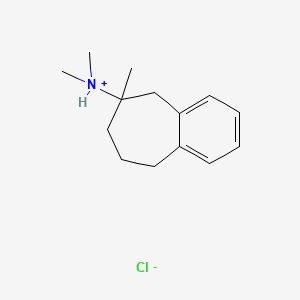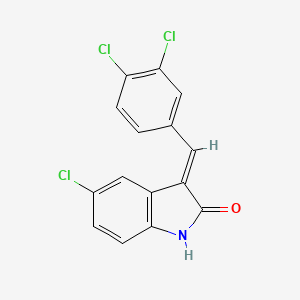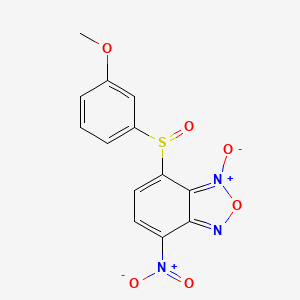
4-(3-Methoxyphenyl)sulfinyl-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methoxyphenyl)sulfinyl-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium is a complex organic compound known for its unique chemical structure and properties This compound is part of the benzoxadiazole family, which is characterized by a benzene ring fused with an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)sulfinyl-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium typically involves multiple steps, starting with the preparation of the benzoxadiazole core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)sulfinyl-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzoxadiazole derivatives.
Scientific Research Applications
4-(3-Methoxyphenyl)sulfinyl-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)sulfinyl-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The nitro group, in particular, plays a crucial role in its reactivity and interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methoxyphenyl)sulfinyl-7-nitro-2,1,3-benzoxadiazole
- 4-(3-Methoxyphenyl)sulfinyl-7-nitro-1,2,3-benzotriazole
- 4-(3-Methoxyphenyl)sulfinyl-7-nitro-2,1,3-benzothiadiazole
Uniqueness
4-(3-Methoxyphenyl)sulfinyl-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
53619-53-7 |
|---|---|
Molecular Formula |
C13H9N3O6S |
Molecular Weight |
335.29 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)sulfinyl-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C13H9N3O6S/c1-21-8-3-2-4-9(7-8)23(20)11-6-5-10(15(17)18)12-13(11)16(19)22-14-12/h2-7H,1H3 |
InChI Key |
MAWCCVQAHUMTEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)C2=CC=C(C3=NO[N+](=C23)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




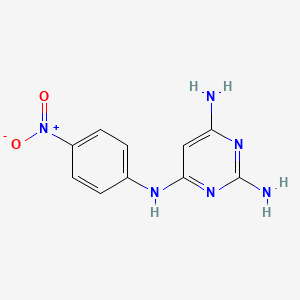
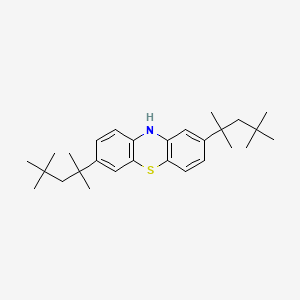
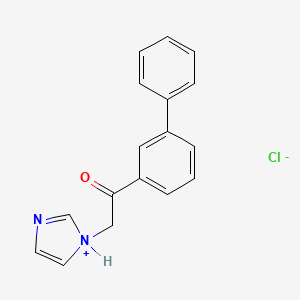


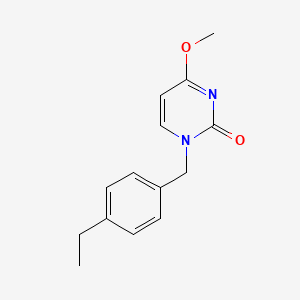

![(17S)-17-hydroxy-6,13-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13758493.png)

